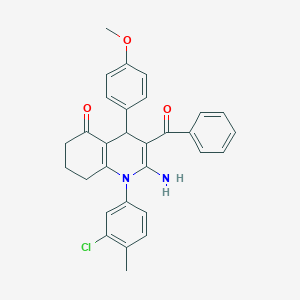
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the class of quinolines. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. The compound has also been shown to exhibit antioxidant activity, which may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potent pharmacological activity. This makes it a promising compound for the development of new therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to investigate the compound's potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to study the compound's mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, the development of new synthetic methods for the compound may help improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-methoxybenzaldehyde, and 2-aminobenzamide with 1,3-cyclohexanedione in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol, and the product is obtained after recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer, anti-inflammatory, and antioxidant activities. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C30H27ClN2O3 |
Molekulargewicht |
499 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O3/c1-18-11-14-21(17-23(18)31)33-24-9-6-10-25(34)27(24)26(19-12-15-22(36-2)16-13-19)28(30(33)32)29(35)20-7-4-3-5-8-20/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
InChI-Schlüssel |
XPOKZKWWZPOBEG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)CCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![2-[3-amino-4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B304275.png)
![2-(10H-phenothiazin-10-ylcarbonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304276.png)
![4-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304277.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304278.png)